2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
Brand Name:
Vulcanchem
CAS No.:
128049-57-0
VCID:
VC21166392
InChI:
InChI=1S/C32H26N6O4/c33-31(42)37-10-7-19-21-12-24(34-23(21)2-4-27(19)37)29(40)36-9-6-18-20-13-25(35-22(20)1-3-26(18)36)30(41)38-15-16-14-32(16)8-5-17(39)11-28(32)38/h1-5,8,11-13,16,34-35H,6-7,9-10,14-15H2,(H2,33,42)/t16-,32-/m1/s1
SMILES:
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)C7=CC8=C(N7)C=CC9=C8CCN9C(=O)N
Molecular Formula:
C32H26N6O4
Molecular Weight:
558.6 g/mol
2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
CAS No.: 128049-57-0
Cat. No.: VC21166392
Molecular Formula: C32H26N6O4
Molecular Weight: 558.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide - 128049-57-0](/images/no_structure.jpg)
Specification
CAS No. | 128049-57-0 |
---|---|
Molecular Formula | C32H26N6O4 |
Molecular Weight | 558.6 g/mol |
IUPAC Name | 2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
Standard InChI | InChI=1S/C32H26N6O4/c33-31(42)37-10-7-19-21-12-24(34-23(21)2-4-27(19)37)29(40)36-9-6-18-20-13-25(35-22(20)1-3-26(18)36)30(41)38-15-16-14-32(16)8-5-17(39)11-28(32)38/h1-5,8,11-13,16,34-35H,6-7,9-10,14-15H2,(H2,33,42)/t16-,32-/m1/s1 |
Standard InChI Key | YOZJUPSDBZBCIY-HEJPQYQCSA-N |
Isomeric SMILES | C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C=C6)C(=O)C7=CC8=C(N7)C=CC9=C8CCN9C(=O)N |
SMILES | C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)C7=CC8=C(N7)C=CC9=C8CCN9C(=O)N |
Canonical SMILES | C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)C7=CC8=C(N7)C=CC9=C8CCN9C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator